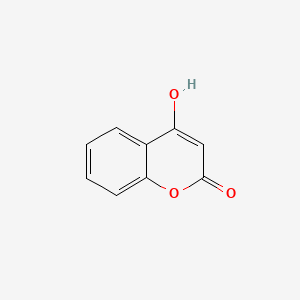
4-羟基香豆素
描述
4-Hydroxycoumarins are a class of vitamin K antagonist (VKA) anticoagulant drug molecules derived from coumarin . They are also an important fungal metabolite from the precursor coumarin . They are widely used as anticoagulants and have potential inhibitory effects on HIV-1 Integrase .
Synthesis Analysis
4-Hydroxycoumarin derivatives were chemically synthesized from 4-hydroxycoumarin . The structures of the new coumarin derivatives were confirmed by nuclear magnetic resonance data . Several methods for the synthesis of 4-hydroxycoumarin have been described in the literature .Molecular Structure Analysis
The molecular formula of 4-Hydroxycoumarin is C9H6O3 . It is a hydroxycoumarin that is coumarin in which the hydrogen at position 4 is replaced by a hydroxy group .Chemical Reactions Analysis
New coumarin derivatives were chemically synthesized from 4-hydroxycoumarin . The 4-hydroxycoumarin drugs inhibit vitamin K epoxide reductase .Physical And Chemical Properties Analysis
4-Hydroxycoumarin appears as a yellow powder or slightly yellow needle-like crystals . It is freely soluble in ethanol, ether, and hot water .科学研究应用
癌症研究: 4-羟基香豆素在癌症治疗中显示出潜力,尤其是在黑色素瘤中。它破坏黑色素瘤细胞中的肌动蛋白细胞骨架,减少它们对细胞外基质蛋白的粘附和运动,这对转移至关重要。这表明它可用作黑色素瘤的辅助治疗 (Velasco-Velázquez 等,2003).
生物医学应用: 作为一种天然真菌代谢物,4-羟基香豆素已被用于各种疾病,如心脏病、肺栓塞、中风和血栓性静脉炎。它显示出作为抗癌、抗关节炎、退烧和抗菌剂的潜力 (Kaur 等,2020).
抗凝剂前体: 4-羟基香豆素可作为华法林等合成抗凝剂的前体。已经证明,通过微生物生物合成,可以产生大量的 4-羟基香豆素,为可扩展的药物生产铺平了道路 (Lin 等,2013).
杂环化学: 在合成化学中,4-羟基香豆素用作各种杂环的构建模块。它在创造分子多样性方面的多功能性非常重要 (Abdou 等,2015).
分子印迹: 4-羟基香豆素在分子印迹中用于选择性吸附,尤其是在开发聚合物以从生物样品中有效且选择性地去除 (Kuang 等,2022).
抗氧化剂研究: 对源自 4-羟基香豆素的新型大分子进行的研究显示出很高的抗氧化活性。这与人们对天然产物和绿色化学的兴趣日益浓厚相一致 (Al-Amiery 等,2015).
抗病毒特性: 有证据表明某些 4-羟基香豆素衍生物具有抗 HIV 活性,表明其在治疗病毒感染方面的潜力 (Raleva 等,2005).
疟疾媒介控制: 在田间研究中,4-羟基香豆素已显示出作为按蚊属(疟疾媒介)引诱剂的希望。这表明其在媒介控制策略中的潜在用途 (Andrianjafy 等,2020).
绿色化学应用: 使用猪胰脂酶合成双-4-羟基香豆素证明了该化合物在推进绿色化学和有机合成中的作用 (Bavandi 等,2020).
炎症性肠病治疗: 香豆素和 4-羟基香豆素在实验性溃疡性结肠炎模型中显示出显着的抗炎活性,突出了它们在治疗炎症性肠病方面的潜力 (Luchini 等,2008).
作用机制
Target of Action
The primary target of 4-Hydroxycoumarin is Vitamin K 2,3-epoxide reductase , an enzyme found in liver microsomes . This enzyme plays a crucial role in the recycling of vitamin K to its active form .
Mode of Action
4-Hydroxycoumarin acts by inhibiting the enzyme Vitamin K epoxide reductase . This inhibition depletes the amount of reduced vitamin K in tissues .
Biochemical Pathways
4-Hydroxycoumarin affects the normal metabolism of vitamin K in the body . It inhibits the enzyme vitamin K epoxide reductase, which recycles vitamin K to its active form .
Pharmacokinetics
It’s known that the compound is metabolized in the liver . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Hydroxycoumarin and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of 4-Hydroxycoumarin’s action are primarily anticoagulant . By depleting reduced vitamin K in tissues, 4-Hydroxycoumarin inhibits the action of vitamin K-dependent enzymes, which are critically involved in the production of active forms of certain clotting factors . This results in an anticoagulant effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxycoumarin. For instance, advanced oxidative processes (AOP), which are radical reactions of toxic contaminants with environmental free radicals, can lead to less toxic products . Furthermore, the presence of naturally occurring formaldehyde allows attachment of a second 4-Hydroxycoumarin molecule, giving the semi-dimer the motif of the drug class .
安全和危害
未来方向
Based on the pharmaceutical potentials of coumarins, new coumarin derivatives were synthesized and evaluated for their biological activities . The incorporation of another heterocycle into the 4-hydroxycoumarin moiety offers new opportunities for the broad application of the targeted coumarin-heterocycles into many branches of chemistry .
生化分析
Biochemical Properties
4-Hydroxycoumarin interacts with various enzymes and proteins. The primary mechanism of the 4-hydroxycoumarin drugs is the inhibition of vitamin K epoxide reductase . These compounds are not direct antagonists of vitamin K, but rather act to deplete reduced vitamin K in tissues .
Cellular Effects
4-Hydroxycoumarin has significant effects on various types of cells and cellular processes. For instance, it has been shown to impact HepG2 hepatocellular carcinoma cells, influencing their viability, proliferation, and adhesion . It also affects gene expression of cellular behavior parameters .
Molecular Mechanism
4-Hydroxycoumarin exerts its effects at the molecular level through various mechanisms. The primary mechanism of action of 4-Hydroxycoumarin drugs is the inhibition of vitamin K epoxide reductase . These compounds are not direct antagonists of vitamin K, but rather act to deplete reduced vitamin K in tissues .
Metabolic Pathways
4-Hydroxycoumarin is involved in several metabolic pathways. It is biosynthesized from malonyl-CoA and 2-hydroxybenzoyl-CoA by the enzyme 4-hydroxycoumarin synthase .
Transport and Distribution
It is known that coumarins can be metabolized by conjugation with glucuronic acid or sulfate groups, making these conjugates more water-soluble and readily excreted from the body .
属性
IUPAC Name |
4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIXUWQIVKSKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061472, DTXSID50944748 | |
| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Hydroxycoumarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11634 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1076-38-6, 22105-09-5 | |
| Record name | 4-Hydroxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxychromone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022105095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-hydroxycoumarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxycoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X954ZLL2RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Hydroxycoumarin and its derivatives exert their primary pharmacological effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). [, ] This enzyme is crucial for the vitamin K cycle, which is essential for the activation of clotting factors II, VII, IX, and X. By inhibiting VKORC1, 4-hydroxycoumarins reduce the availability of the active form of vitamin K, leading to the production of inactive clotting factors and thereby inhibiting blood coagulation. []
A:
- Spectroscopic data:
- Solubility: 4-Hydroxycoumarin exhibits low solubility in water, but its solubility can be enhanced in organic solvents such as ethanol or dimethylformamide. [, ]
- Inclusion complexes: Formulating 4-hydroxycoumarin into inclusion complexes with cyclodextrins can significantly improve its solubility and stability. []
- Condensation reactions: 4-Hydroxycoumarin readily condenses with aldehydes to form biscoumarins, valuable compounds with diverse biological activities. [, , , , , ]
- Nucleophilic addition: The nucleophilic nature of the 4-hydroxy group allows for the addition of 4-hydroxycoumarin to activated alkenes like Baylis-Hillman adducts, leading to the formation of substituted coumarins. []
- Electrophilic substitution: The electron-rich aromatic ring of 4-hydroxycoumarin can undergo electrophilic substitution reactions, allowing for further functionalization. [, , ]
ANone: Computational methods have played a significant role in understanding the properties and behavior of 4-hydroxycoumarin and its derivatives:
- DFT Calculations: Density Functional Theory (DFT) calculations are extensively used to predict the chemical reactivity, stability, and electronic properties of 4-hydroxycoumarin and its derivatives. [, ]
- Molecular Docking: Docking studies are employed to understand the binding interactions of 4-hydroxycoumarin derivatives with their biological targets, such as VKORC1, providing insights into structure-activity relationships. [, ]
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the structural features of 4-hydroxycoumarin derivatives with their biological activities, aiding in the design of new and more potent analogs. [, , ]
ANone: The biological activity of 4-hydroxycoumarin can be significantly influenced by structural modifications:
- 3-Position Substitution: Substitutions at the 3-position of the coumarin ring greatly impact the anticoagulant activity. For example, introducing bulky aromatic groups often enhances the potency. [, , , , ]
- 4-Hydroxy Group: The presence of the 4-hydroxy group is crucial for activity, as it participates in key interactions with the target enzyme. [, , ]
- Other Modifications: Introducing various substituents on the benzene ring of the coumarin scaffold, altering the central linker in biscoumarins, and incorporating heteroatoms can all modulate the potency, selectivity, and pharmacokinetic properties. [, , , , ]
ANone: While 4-hydroxycoumarin is generally stable in solid form, it is susceptible to degradation under certain conditions:
- Hydrolysis: The lactone ring of 4-hydroxycoumarin can undergo hydrolysis, particularly in alkaline conditions. [, , ]
- Oxidation: The compound can be prone to oxidation, especially in the presence of light and air. []
- Formulation Strategies: Several approaches can enhance its stability and bioavailability:
- Inclusion Complexes: Formulating 4-hydroxycoumarin into inclusion complexes with cyclodextrins can significantly improve its solubility and stability in aqueous solutions. []
- Solid Dispersions: Incorporating 4-hydroxycoumarin into solid dispersions with suitable carriers can enhance its dissolution rate and bioavailability. []
ANone: 4-Hydroxycoumarin and its derivatives, particularly those used as rodenticides, require careful handling and disposal due to their potential toxicity:
- Toxicity: These compounds can cause severe bleeding in humans and animals upon ingestion. [, ] Therefore, strict safety protocols must be followed during synthesis, handling, storage, and disposal.
- Environmental Impact: Improper disposal of 4-hydroxycoumarin-based rodenticides can contaminate water sources and pose risks to wildlife. [] Therefore, it's crucial to adhere to recommended waste management practices and explore eco-friendly alternatives.
ANone:
- Absorption: 4-Hydroxycoumarin is well-absorbed after oral administration. [, ]
- Distribution: The compound is widely distributed in the body and readily crosses the placental barrier. []
- Metabolism: It undergoes extensive hepatic metabolism, primarily by cytochrome P450 enzymes. [, ] Polymorphisms in these enzymes, particularly CYP2C9, can significantly influence individual responses to 4-hydroxycoumarin anticoagulants. []
- Excretion: Metabolites are primarily excreted in the urine and feces. []
ANone: 4-Hydroxycoumarin and its derivatives have been extensively studied for their anticoagulant activity:
- In vitro assays: Various in vitro assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), are routinely used to assess the anticoagulant potency of 4-hydroxycoumarin derivatives. [, ]
- Animal models: Rodent models are commonly used to evaluate the in vivo efficacy and safety of 4-hydroxycoumarin anticoagulants. [, , ] Rabbits have also been employed to study the pharmacokinetics and pharmacodynamics of these agents. []
A: Resistance to 4-hydroxycoumarin anticoagulants, primarily in rodents, is a well-documented phenomenon. [, ]
- VKORC1 Mutations: Mutations in the VKORC1 gene are the most common mechanism of resistance. These mutations can reduce the binding affinity of 4-hydroxycoumarins to the enzyme, rendering them less effective. []
- Cross-resistance: Cross-resistance among different 4-hydroxycoumarin derivatives is frequently observed, meaning that resistance to one compound often confers resistance to others in this class. []
ANone: The primary toxicity of 4-hydroxycoumarin and its derivatives stems from their anticoagulant action.
- Bleeding: Excessive bleeding is the most serious adverse effect, which can occur even with therapeutic doses. [, ] Careful monitoring of coagulation parameters is essential during therapy.
- Teratogenicity: 4-Hydroxycoumarin derivatives have been shown to be teratogenic in animals. [] Therefore, their use is contraindicated during pregnancy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol](/img/structure/B7727961.png)
![(5E)-5-[(5-acetylfuran-2-yl)methylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7727967.png)
![ethyl 2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7727981.png)
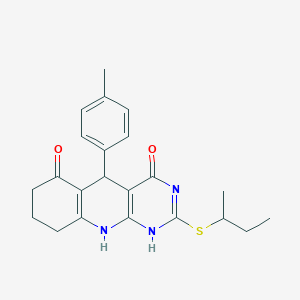
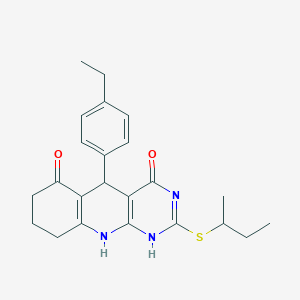
![(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-phenylprop-2-enamide](/img/structure/B7728004.png)
![(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B7728011.png)
![(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B7728019.png)
![ethyl 2-{[(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7728030.png)
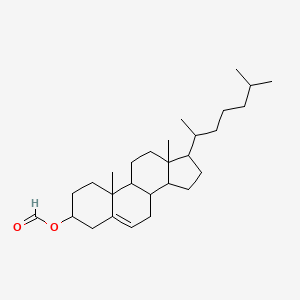
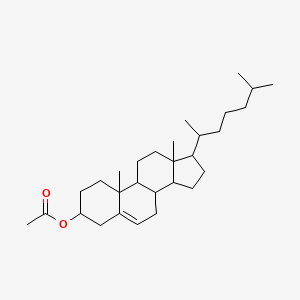
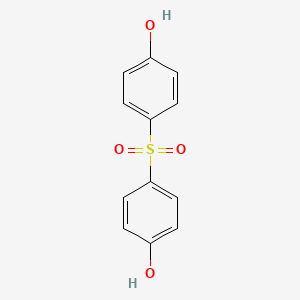
![(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B7728074.png)
![N'-[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]pentanehydrazide](/img/structure/B7728075.png)